molecular formula C8H8N4O2 B10898299 2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide

2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B10898299
M. Wt: 192.17 g/mol
InChI Key: MUWGZYWAQJPZQX-VZUCSPMQSA-N
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Description

2-OXO-2-{2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}ACETAMIDE is a complex organic compound that features a pyridine ring and a hydrazino group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-{2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}ACETAMIDE typically involves the condensation of 3-pyridinecarboxaldehyde with hydrazine derivatives, followed by acylation with oxoacetamide. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to reflux temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-{2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-OXO-2-{2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-OXO-2-{2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-{2-[(E)-1-(3-PYRIDYL)METHYLIDENE]HYDRAZINO}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

N'-[(E)-pyridin-3-ylmethylideneamino]oxamide

InChI

InChI=1S/C8H8N4O2/c9-7(13)8(14)12-11-5-6-2-1-3-10-4-6/h1-5H,(H2,9,13)(H,12,14)/b11-5+

InChI Key

MUWGZYWAQJPZQX-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C(=O)N

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C(=O)N

Origin of Product

United States

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